2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1536549-46-8
VCID: VC7275990
InChI: InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2
SMILES: C1CC1C2=CC(=CC=C2)C(CO)N
Molecular Formula: C11H15NO
Molecular Weight: 177.247

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol

CAS No.: 1536549-46-8

Cat. No.: VC7275990

Molecular Formula: C11H15NO

Molecular Weight: 177.247

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol - 1536549-46-8

Specification

CAS No. 1536549-46-8
Molecular Formula C11H15NO
Molecular Weight 177.247
IUPAC Name 2-amino-2-(3-cyclopropylphenyl)ethanol
Standard InChI InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2
Standard InChI Key LWTYFMCDQQMJIH-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=CC=C2)C(CO)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central ethanolamine group (–NH₂–CH₂–OH) attached to a 3-cyclopropylphenyl moiety. The cyclopropane ring introduces steric strain and conformational rigidity, while the phenyl group enables π-π interactions in biological systems. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177 Da
Heavy Atoms13
Rotatable Bonds3
Hydrogen Bond Donors2 (amine and hydroxyl)
Hydrogen Bond Acceptors2
Polar Surface Area46 Ų
LogP (Octanol-Water)1.25

The LogP value indicates moderate lipophilicity, aligning with drug-like properties for blood-brain barrier penetration . The polar surface area suggests moderate solubility in aqueous media, critical for bioavailability .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via reductive amination and Boc-protection strategies, as detailed in Journal of Medicinal Chemistry methodologies :

Step 1: Protection of Aniline

  • Starting material 2 (aniline derivative) is protected with a 2,2,2-trichloroethyl (Troc) group to yield intermediate 3 .

Step 3: Deprotection and Finalization

  • Zinc treatment under acidic conditions removes the Troc group, followed by condensation with carboxylic acids to yield the target compound .

Optimization Challenges

  • Steric Hindrance: The cyclopropane ring complicates nucleophilic substitution reactions, requiring elevated temperatures (60°C) and prolonged reaction times .

  • Purification: Column chromatography with NH silica gel (eluent: 50–100% ethyl acetate/hexane) is essential to isolate the pure product .

Pharmacological and Industrial Applications

Drug Discovery Intermediate

The compound’s ethanolamine moiety is a key scaffold in G protein-coupled receptor (GPCR) modulators. For example:

  • Analogous structures are intermediates in serotonin receptor antagonists for treating migraines .

  • The cyclopropane group enhances metabolic stability by resisting cytochrome P450 oxidation .

Agrochemical Uses

  • Derivatives act as herbicide safeners, protecting crops from phytotoxicity while enhancing herbicide efficacy .

Analytical Methods

Quality Control

  • HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water) confirms >95% purity .

  • TLC: Silica gel GF254 (visualized with ninhydrin) monitors reaction progress .

Structural Confirmation

  • X-ray Crystallography: Resolves cyclopropane ring geometry and hydrogen bonding networks .

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